BenchChemオンラインストアへようこそ!

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate

Lipophilicity Drug-likeness ADME prediction

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate (CAS 2055119-23-6, MFCD30527665) is a synthetic phenylpropanoate ester distinguished by the concurrent presence of a C2-ethoxy substituent, a C3-hydroxyl group, and a 4-hydroxyphenyl ring, yielding a molecular formula of C13H18O5 and a molecular weight of 254.28 g/mol. The compound possesses two hydrogen-bond donor sites (phenolic OH and C3-OH) and five hydrogen-bond acceptor sites, conferring a computed topological polar surface area (TPSA) of 76 Ų and an XLogP3-AA of 1.3, which collectively indicate moderate hydrophilicity relative to its 3-deoxy congeners.

Molecular Formula C13H18O5
Molecular Weight 254.282
CAS No. 2055119-23-6
Cat. No. B2560115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate
CAS2055119-23-6
Molecular FormulaC13H18O5
Molecular Weight254.282
Structural Identifiers
SMILESCCOC(C(C1=CC=C(C=C1)O)O)C(=O)OCC
InChIInChI=1S/C13H18O5/c1-3-17-12(13(16)18-4-2)11(15)9-5-7-10(14)8-6-9/h5-8,11-12,14-15H,3-4H2,1-2H3
InChIKeyKHFLLVMFVRDXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Ethoxy-3-Hydroxy-3-(4-Hydroxyphenyl)Propanoate (CAS 2055119-23-6): Procurement-Ready Physicochemical and Structural Profile


Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate (CAS 2055119-23-6, MFCD30527665) is a synthetic phenylpropanoate ester distinguished by the concurrent presence of a C2-ethoxy substituent, a C3-hydroxyl group, and a 4-hydroxyphenyl ring, yielding a molecular formula of C13H18O5 and a molecular weight of 254.28 g/mol [1]. The compound possesses two hydrogen-bond donor sites (phenolic OH and C3-OH) and five hydrogen-bond acceptor sites, conferring a computed topological polar surface area (TPSA) of 76 Ų and an XLogP3-AA of 1.3, which collectively indicate moderate hydrophilicity relative to its 3-deoxy congeners [1]. Commercially, it is available at 98% purity from the Leyan catalog (product number 1727807), with additional vendors offering 95%+ material for research procurement .

Why the 3-Deoxy Analog Ethyl 2-Ethoxy-3-(4-Hydroxyphenyl)Propanoate Cannot Substitute for CAS 2055119-23-6 in Physicochemically Demanding Workflows


The closest structural analog—ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS 197299-16-4; also known in its (S)-enantiomeric form as EEHP, CAS 222555-06-8)—lacks the C3-hydroxyl substituent that fundamentally alters the hydrogen-bonding capacity, polarity, and lipophilicity of the scaffold [1]. These differences are not cosmetic: they translate into measurably distinct chromatographic retention times, aqueous solubility profiles, and pharmacokinetic handling that preclude direct one-to-one substitution in analytical method development, impurity profiling, or structure–activity relationship (SAR) studies where the 3-hydroxy motif is a required pharmacophoric or physicochemical element [1][2].

Quantitative Head-to-Head Evidence: CAS 2055119-23-6 Versus Its 3-Deoxy Analog


Lipophilicity Differential (XLogP3-AA): Target Compound Is ~1.1 Log Units More Hydrophilic Than the 3-Deoxy Analog

The target compound (CAS 2055119-23-6) exhibits a computed XLogP3-AA of 1.3, compared with 2.4 for the 3-deoxy analog ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS 197299-16-4), representing a ΔLogP of −1.1 [1][2]. This difference places the target compound in a more favorable range for aqueous solubility and reduced non-specific protein binding, while still retaining sufficient lipophilicity for passive membrane permeability.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Count and Topological Polar Surface Area: Two-Fold Higher HBD Capacity and 36% Larger TPSA Drive Differential Target Engagement and Permeability

The target compound possesses two hydrogen-bond donor (HBD) sites (phenolic OH and C3-OH) compared with a single HBD site in the 3-deoxy analog [1][2]. Correspondingly, the topological polar surface area (TPSA) of the target compound is 76 Ų versus 55.8 Ų for the 3-deoxy analog—an increase of approximately 36% [1][2]. Under commonly applied drug-likeness filters, TPSA values above 60–70 Ų begin to limit passive blood–brain barrier penetration and oral absorption, whereas values below 60 Ų are generally permissive.

Hydrogen bonding Polar surface area Permeability Blood–brain barrier

Stereochemical Complexity: Four Configurational Isomers in the Target Compound Versus Two in the 3-Deoxy Analog Enable Expanded SAR and Chiral Chromatography Applications

The target compound contains two chiral centers (C2 and C3), yielding four possible stereoisomers—(2R,3R), (2R,3S), (2S,3R), and (2S,3S)—compared with the single chiral center (C2) present in the 3-deoxy analog, which generates only two enantiomers [1][2]. This doubled stereochemical space is directly relevant for: (i) chiral stationary-phase method development requiring four-component resolution challenges; (ii) diastereomeric impurity profiling in pharmaceutical process chemistry; and (iii) SAR studies exploring stereospecific target interactions.

Stereochemistry Chiral resolution Enantiomeric purity SAR exploration

Procurement-Relevant Application Scenarios Where CAS 2055119-23-6 Provides a Scientific Advantage Over Closest Analogs


Chiral Stationary-Phase HPLC Method Development and Diastereomeric Impurity Profiling

With four configurational stereoisomers arising from its two chiral centers, the target compound presents a more complex and discriminatory separation challenge than the two-enantiomer 3-deoxy analog [1]. This makes it a superior system suitability standard for chiral HPLC or SFC method development, where resolving all four peaks serves as a rigorous test of column selectivity, mobile-phase optimization, and detection sensitivity [1]. In pharmaceutical impurity profiling, the compound can serve as a process-related impurity marker for PPAR agonist intermediates where over-oxidation or hydration during synthesis may introduce the 3-hydroxy substituent [2].

Peripherally Restricted or Solubility-Enhanced Scaffold Design in Early-Stage Drug Discovery

The elevated TPSA (76 Ų vs. 55.8 Ų) and additional hydrogen-bond donor of the target compound predict reduced passive CNS penetration relative to the 3-deoxy analog, making it a candidate scaffold for programs requiring peripheral restriction [1]. The lower XLogP3-AA (1.3 vs. 2.4) further supports improved aqueous solubility, which is advantageous for intravenous formulation development or in vitro assay preparation where DMSO content must be minimized [1].

Phase II Metabolite Reference Standard for Glucuronidation/Sulfation Studies

The C3-hydroxyl group present in the target compound—absent in the 3-deoxy analog—introduces a site for phase II conjugation (glucuronidation or sulfation) that is not available on the simpler scaffold [1]. This structural feature positions the compound as a potential reference standard or substrate for UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzyme assays, particularly in the context of PPAR agonist metabolite identification where hydroxylation at the α-carbon relative to the ester is a known metabolic pathway [1][2].

Hydrogen-Bonding Probe in Crystallography and Biophysical Binding Studies

The two hydrogen-bond donor sites (phenolic OH and C3-OH) versus one in the 3-deoxy analog make the target compound a useful probe for investigating ligand–protein hydrogen-bonding networks in X-ray crystallography, NMR-based fragment screening, or surface plasmon resonance (SPR) binding assays [1]. In SAR campaigns targeting PPARα/γ or related nuclear receptors, the incremental HBD capacity can be exploited to map the contribution of individual hydroxyl groups to binding affinity and selectivity [1][2].

Quote Request

Request a Quote for Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.